molecular formula C19H15N3O3S B2661202 3-(5-Anilino-1,3,4-thiadiazol-2-yl)-8-ethoxychromen-2-one CAS No. 326913-44-4

3-(5-Anilino-1,3,4-thiadiazol-2-yl)-8-ethoxychromen-2-one

Cat. No.: B2661202
CAS No.: 326913-44-4
M. Wt: 365.41
InChI Key: WFIISXGZLIXZND-UHFFFAOYSA-N
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Description

The compound “3-(5-Anilino-1,3,4-thiadiazol-2-yl)-8-ethoxychromen-2-one” is a molecular entity with a molecular formula of C17H11N3O2S . It is a derivative of 1,3,4-thiadiazole, which is a class of heterocycles in drug discovery .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, including “this compound”, involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .

Future Directions

The future directions for the research on “3-(5-Anilino-1,3,4-thiadiazol-2-yl)-8-ethoxychromen-2-one” and related compounds could involve further investigations into their anti-amoebic activity and potential as novel effective anti-amoebic agents . Additionally, the development of new synthetic methods for 1,3,4-thiadiazole derivatives could also be a promising area of future research .

Properties

IUPAC Name

3-(5-anilino-1,3,4-thiadiazol-2-yl)-8-ethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-2-24-15-10-6-7-12-11-14(18(23)25-16(12)15)17-21-22-19(26-17)20-13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIISXGZLIXZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(S3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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